(3-Cyanobenzyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyanobenzyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a benzyl group with a cyano substituent at the meta position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Cyanobenzyl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. Another method includes the direct borylation of aromatic compounds using bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and solvents that facilitate the reaction while minimizing by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding alcohol or aldehyde.
Reduction: It can be reduced to form the corresponding benzylamine.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: (3-Cyanobenzyl)alcohol or (3-Cyanobenzyl)aldehyde.
Reduction: (3-Cyanobenzyl)amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Cyanobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Cyanobenzyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group at the meta position can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
- Phenylboronic acid
- (4-Cyanobenzyl)boronic acid
- (3-Methylbenzyl)boronic acid
Comparison: (3-Cyanobenzyl)boronic acid is unique due to the presence of the cyano group at the meta position, which can significantly alter its electronic properties compared to other boronic acids. This makes it particularly useful in reactions where electronic effects play a crucial role in determining the outcome .
Properties
Molecular Formula |
C8H8BNO2 |
---|---|
Molecular Weight |
160.97 g/mol |
IUPAC Name |
(3-cyanophenyl)methylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,11-12H,5H2 |
InChI Key |
AMPAYUCFXSJGPX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=CC=C1)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.